[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate
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Overview
Description
YHO-13351 free base is a water-soluble prodrug of YHO-13177, which is a potent and specific inhibitor of breast cancer resistance protein (BCRP). The compound has a molecular formula of C26H33N3O4S and a molecular weight of 483.62 g/mol . It is primarily used in scientific research to study its effects on cancer cells and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YHO-13351 free base involves multiple steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of the core structure, followed by functional group modifications to achieve the desired properties .
Industrial Production Methods
Industrial production methods for YHO-13351 free base are also proprietary. The compound is produced in specialized facilities that adhere to strict quality control measures to ensure the purity and consistency of the final product. The production process involves large-scale synthesis, purification, and quality testing to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
YHO-13351 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions involving YHO-13351 free base include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, depend on the desired outcome and the nature of the reaction .
Major Products
The major products formed from the reactions of YHO-13351 free base include its oxidized and reduced forms, as well as substituted derivatives. These products are often studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
YHO-13351 free base has a wide range of scientific research applications, including:
Chemistry: The compound is used to study its chemical properties and reactions, providing insights into its behavior under different conditions.
Biology: In biological research, YHO-13351 free base is used to investigate its effects on cancer cells, particularly its ability to inhibit BCRP and reverse drug resistance.
Medicine: The compound is studied for its potential as a therapeutic agent in cancer treatment, especially in combination with other drugs like irinotecan.
Industry: YHO-13351 free base is used in the development of new drugs and therapeutic strategies, contributing to advancements in pharmaceutical research
Mechanism of Action
YHO-13351 free base exerts its effects by inhibiting BCRP, a protein that plays a key role in drug resistance in cancer cells. By inhibiting BCRP, the compound enhances the cytotoxicity of chemotherapeutic agents like irinotecan, mitoxantrone, and topotecan. This inhibition leads to increased drug accumulation in cancer cells, thereby enhancing their sensitivity to treatment .
Comparison with Similar Compounds
YHO-13351 free base is unique in its high specificity and potency as a BCRP inhibitor. Similar compounds include:
YHO-13177: The active form of YHO-13351 free base, which directly inhibits BCRP.
Ko143: Another potent BCRP inhibitor used in research.
Fumitremorgin C: A natural product that inhibits BCRP but with lower specificity compared to YHO-13351 free base
YHO-13351 free base stands out due to its water solubility and prodrug nature, which allows for better bioavailability and targeted delivery in research applications .
Properties
IUPAC Name |
[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4S/c1-5-28(6-2)18-26(30)33-21-11-13-29(14-12-21)25-10-8-22(34-25)15-20(17-27)19-7-9-23(31-3)24(16-19)32-4/h7-10,15-16,21H,5-6,11-14,18H2,1-4H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLNUMIUXISGQQ-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)C=C(C#N)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)/C=C(\C#N)/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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